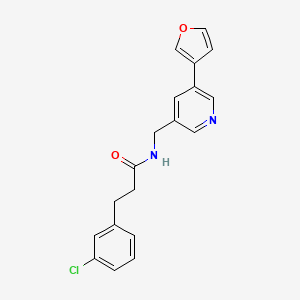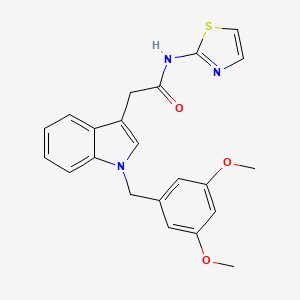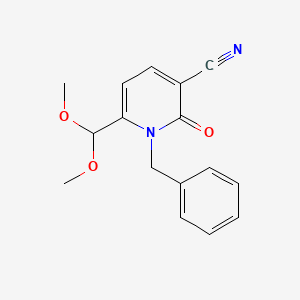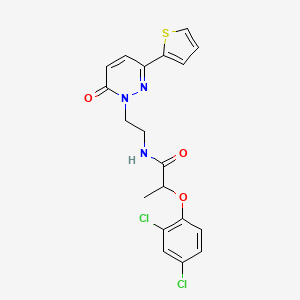
1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone, also known as JNJ-40411813, is a novel small molecule inhibitor that has been developed for the treatment of various diseases. It belongs to the class of pyrazinylpiperidine compounds and has shown promising results in preclinical studies.
Mécanisme D'action
1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a selective inhibitor of the protein kinase C epsilon (PKCε) isoform. PKCε is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. 1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone binds to the ATP-binding site of PKCε and inhibits its activity, leading to a decrease in the downstream signaling pathways.
Biochemical and physiological effects:
1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone has been shown to have anti-inflammatory and anti-oxidant effects in preclinical models. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines. In addition, 1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone has been shown to have anxiolytic and analgesic effects in preclinical models.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone has several advantages for lab experiments, including its high selectivity for PKCε, its well-defined mechanism of action, and its promising preclinical results. However, there are also some limitations to its use in lab experiments, including its low solubility in aqueous media and its relatively low yield of synthesis.
Orientations Futures
There are several future directions for research on 1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone. One area of research is the development of more efficient synthesis methods to improve the yield of 1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone. Another area of research is the optimization of its pharmacokinetic properties to improve its bioavailability and tissue distribution. In addition, further studies are needed to evaluate the safety and efficacy of 1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone in clinical trials for the treatment of various diseases. Finally, there is a need for more detailed studies on the downstream signaling pathways affected by PKCε inhibition to better understand the mechanism of action of 1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone.
Méthodes De Synthèse
The synthesis of 1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone involves a multi-step process that starts with the reaction of pyrazine-2-carboxylic acid with 3-chloropiperidine in the presence of a base. The resulting intermediate is then reacted with 1H-pyrrole-1-carbaldehyde to form 1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone. The overall yield of the synthesis is around 30%.
Applications De Recherche Scientifique
1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone has been studied extensively in preclinical models for its potential use in the treatment of various diseases. It has shown promising results in the treatment of inflammatory bowel disease, rheumatoid arthritis, and Alzheimer's disease. In addition, 1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone has also been studied for its potential use as an analgesic and anxiolytic.
Propriétés
IUPAC Name |
1-(3-pyrazin-2-yloxypiperidin-1-yl)-2-pyrrol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c20-15(12-18-7-1-2-8-18)19-9-3-4-13(11-19)21-14-10-16-5-6-17-14/h1-2,5-8,10,13H,3-4,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTODSJYUJOKOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=CC=C2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3E)-9-oxo-3-[(3-phenylmethoxyphenyl)methylidene]-1,2-dihydropyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B2947575.png)
![3-[(4-chlorophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2947577.png)
![[1-(acetylamino)-2,3-dihydro-1H-benzo[f]chromen-2-yl]methyl acetate](/img/structure/B2947578.png)

![2,3-dimethyl-1-[3-(methylsulfanyl)phenyl]-4(1H)-pyridinone](/img/structure/B2947585.png)

![Methyl 5-[(phenylsulfonyl)amino]-2-furoate](/img/structure/B2947587.png)

![7-cycloheptyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2947589.png)


![N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)
![Methyl 4-((6-chlorobenzo[d]thiazol-2-yl)(2-(diethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2947595.png)
